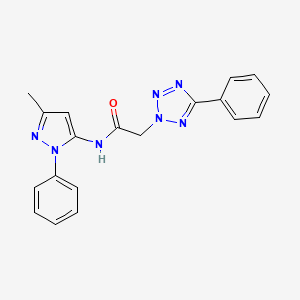![molecular formula C28H26N2O4 B5037341 N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B5037341.png)
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] is a compound that belongs to the class of bisphenoxyacetamides. It is commonly known as Bis-N-naphthyl-1,8-diylacetamide or Bis-N-aryl-1,8-naphthalimide. This compound has been found to have various scientific research applications due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] is not fully understood. However, it has been suggested that this compound may act as a DNA intercalator and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. It may also inhibit the activity of certain enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] has been found to have various biochemical and physiological effects. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It may also have anti-inflammatory and analgesic properties. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, fungal infections, and neurodegenerative diseases. Another direction is to explore its use as a material for the development of new sensors and devices. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and properties for various applications.
In conclusion, N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] is a compound that has various scientific research applications. Its unique chemical structure and properties make it a promising candidate for the development of new therapeutic agents and materials. Further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.
Méthodes De Synthèse
The synthesis of N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] involves the reaction of 1,8-naphthalic anhydride with 2-(2-methylphenoxy)acetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate product is then treated with N-arylamine to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Applications De Recherche Scientifique
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] has been widely used in scientific research due to its unique chemical structure and properties. It has been found to have various applications in the fields of medicinal chemistry, materials science, and analytical chemistry.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[8-[[2-(2-methylphenoxy)acetyl]amino]naphthalen-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-19-9-3-5-15-24(19)33-17-26(31)29-22-13-7-11-21-12-8-14-23(28(21)22)30-27(32)18-34-25-16-6-4-10-20(25)2/h3-16H,17-18H2,1-2H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAZICXENKDLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2C(=CC=C3)NC(=O)COC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-naphthalene-1,8-diylbis[2-(2-methylphenoxy)acetamide] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B5037268.png)
![5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037274.png)

![N~1~-allyl-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5037291.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B5037300.png)
![N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5037308.png)
![4-[6-(2-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5037312.png)
![N-[4-(heptylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide](/img/structure/B5037314.png)
![3-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5037331.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5037339.png)
![1-allyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037340.png)
![3-[1-(2,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5037351.png)